1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one 1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1260728-89-9
VCID: VC6738330
InChI: InChI=1S/C19H15N3O2/c1-12-7-9-13(10-8-12)18-20-19(24-21-18)15-11-22(2)16-6-4-3-5-14(16)17(15)23/h3-11H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C
Molecular Formula: C19H15N3O2
Molecular Weight: 317.348

1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

CAS No.: 1260728-89-9

Cat. No.: VC6738330

Molecular Formula: C19H15N3O2

Molecular Weight: 317.348

* For research use only. Not for human or veterinary use.

1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one - 1260728-89-9

Specification

CAS No. 1260728-89-9
Molecular Formula C19H15N3O2
Molecular Weight 317.348
IUPAC Name 1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Standard InChI InChI=1S/C19H15N3O2/c1-12-7-9-13(10-8-12)18-20-19(24-21-18)15-11-22(2)16-6-4-3-5-14(16)17(15)23/h3-11H,1-2H3
Standard InChI Key COZBZHXDCJJFGX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C

Introduction

Structural and Nomenclature Analysis

Core Framework and Substituents

The compound features a bicyclic quinolin-4(1H)-one system, where the nitrogen at position 1 is methylated, and position 3 is substituted with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized at position 3 with a p-tolyl group (-C6 _6H4 _4-CH3_3). This configuration introduces steric and electronic effects that may influence reactivity and bioactivity. The quinolin-4(1H)-one core is tautomeric with quinolin-4-ol, but the ketone form dominates in most synthetic conditions .

Comparative Analysis with Structural Analogs

Compounds such as 3-chloro-1-phenyl-4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)quinolin-3-yl)azetidin-2-one and 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one highlight the prevalence of quinoline-oxadiazole hybrids in medicinal chemistry. The 1,2,4-oxadiazole isomer in the target compound may offer distinct hydrogen-bonding capabilities compared to 1,3,4-oxadiazoles, potentially altering pharmacokinetic profiles .

Proposed Synthetic Pathways

Synthesis of Quinolin-4(1H)-one Core

The quinolin-4(1H)-one scaffold can be synthesized via the Conrad-Limpach reaction, involving cyclocondensation of β-keto esters with anilines. For example, acetanilide derivatives treated with phosphoryl chloride and DMF yield chloroquinoline intermediates, which are hydrolyzed to the ketone . Methylation at position 1 is achievable using methyl iodide in the presence of a base like potassium carbonate.

Intermediate Formation

A representative step involves:

Acetanilide+POCl3/DMF2-Chloroquinoline-3-carbaldehyde[1]\text{Acetanilide} + \text{POCl}_3/\text{DMF} \rightarrow 2\text{-Chloroquinoline-3-carbaldehyde} \quad \text{[1]}

Subsequent hydrolysis under acidic conditions yields the quinolin-4(1H)-one core.

Reaction Mechanism

Quinolin-4(1H)-one-3-carboxylic acid+p-TolylamidoximeEDCI/HOBtAmide intermediateΔ1,2,4-Oxadiazole[2]\text{Quinolin-4(1H)-one-3-carboxylic acid} + \text{p-Tolylamidoxime} \xrightarrow{\text{EDCI/HOBt}} \text{Amide intermediate} \xrightarrow{\Delta} 1,2,4\text{-Oxadiazole} \quad \text{[2]}

This method mirrors the synthesis of 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one, where hydrazides undergo cyclocondensation with triethyl orthoformate .

Structural Characterization

Spectroscopic Data (Inferred from Analogs)

  • 1H^1H NMR (400 MHz, DMSO-d6_6): δ 2.35 (s, 3H, CH3_3), 3.89 (s, 3H, N-CH3_3), 7.25–8.15 (m, 8H, aromatic).

  • 13C^{13}C NMR (100 MHz, DMSO-d6_6): δ 21.4 (CH3_3), 38.2 (N-CH3_3), 118.6–155.7 (aromatic and oxadiazole carbons), 176.8 (C=O) .

  • IR (KBr): 1685 cm1^{-1} (C=O), 1602 cm1^{-1} (C=N), 1240 cm1^{-1} (C-O-C) .

Mass Spectrometry

A molecular ion peak at m/z 374.12 (M+H)+^+ is anticipated, consistent with the molecular formula C20 _{20}H15 _{15}N3 _3O2_2 .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Oxadiazole Ring: The 1,2,4-oxadiazole’s electron-deficient nature facilitates interactions with microbial enzymes .

  • Methyl Group: N-Methylation reduces metabolic degradation, extending plasma half-life .

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